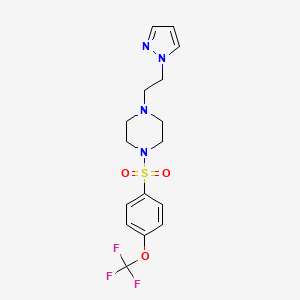![molecular formula C20H16FNO4 B2963335 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid CAS No. 2408971-05-9](/img/structure/B2963335.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid” is a complex organic molecule. It contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a central cyclopentene ring . This fluorene group is attached to an azetidine ring, a four-membered cyclic amine, through a methoxycarbonyl group . The azetidine ring is also attached to a fluoroacetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene and azetidine rings would contribute to the rigidity of the molecule, while the methoxycarbonyl and fluoroacetic acid groups would introduce polar characteristics .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorene, azetidine, methoxycarbonyl, and fluoroacetic acid groups. The fluorene moiety is relatively stable but can undergo electrophilic substitution reactions . The azetidine ring can participate in ring-opening reactions . The methoxycarbonyl and fluoroacetic acid groups are susceptible to various nucleophilic and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (methoxycarbonyl and fluoroacetic acid groups) and nonpolar (fluorene and azetidine rings) regions in the molecule suggests that it might have interesting solubility properties .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
One study highlights the synthesis of new thiazolidinone and azetidinone class bioactive agents based on the fluorene moiety, which demonstrated remarkable activity against certain cancer cell lines and multidrug-resistant strains of bacteria. These compounds were synthesized by reacting various aryl/heteroaryl aldehydes with a fluorene-based thiazol-2-amine, followed by reactions with thioglycolic acid and chloroacetyl chloride to obtain the target analogues. The synthesized compounds showed significant antimicrobial and anticancer activities, suggesting the fluorene-based azetidinones are more efficient than their thiazolidinone counterparts (E. Hussein et al., 2020).
Peptide Synthesis Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy-groups in peptide synthesis, allowing for the convenient removal of the Fmoc group without affecting other base-labile protecting groups. This application is critical in the synthesis of peptides and proteins, where the Fmoc strategy offers a versatile approach for the sequential assembly of amino acids into peptides and proteins under mild conditions (C. Gioeli & J. Chattopadhyaya, 1982).
Synthesis of Bio-inspired Building Blocks
Fmoc-modified amino acids and short peptides have been identified as simple bio-inspired building blocks for the fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the self-assembly of these building blocks, making them suitable for a wide range of applications, including cell cultivation, bio-templating, optical properties, drug delivery, and catalytic activities. This review emphasizes the self-organization and application potential of Fmoc-modified biomolecules, showcasing their versatility and importance in developing new materials and therapeutics (Kai Tao et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-18(19(23)24)12-9-22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWETWVOGQVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O)F)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

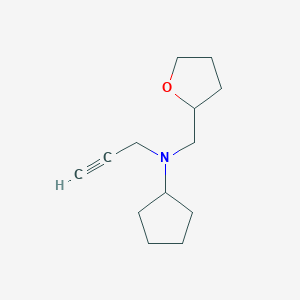
![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)
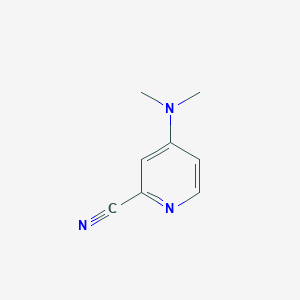
![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)
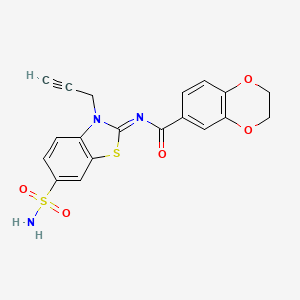
![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2963260.png)
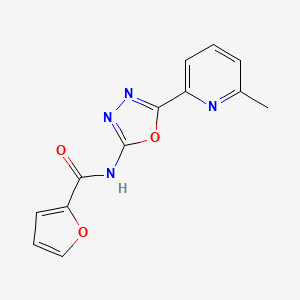
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)
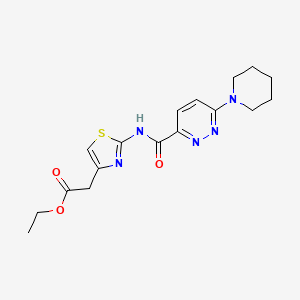
![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)
